Lipophilicity (XLogP3-AA) Comparison: 2,4-Dimethylbenzoyl vs. 2,5-Difluorobenzoyl Analog
The computed partition coefficient (XLogP3-AA) for 1-(2,4-dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is 4.7 [1]. Its close analog, 1-(2,5-difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1775467-13-4), has a computed XLogP3-AA of 3.8 [2]. The 0.9 log unit higher lipophilicity of the 2,4-dimethylbenzoyl derivative indicates a ~8-fold greater predicted partition into hydrophobic environments, which may influence membrane permeability and nonspecific protein binding profiles.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.7 |
| Comparator Or Baseline | 1-(2,5-Difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1775467-13-4): XLogP3-AA = 3.8 |
| Quantified Difference | ΔXLogP3-AA = +0.9 (target is more lipophilic by approximately 0.9 log units) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (PubChem release 2025.09.15) |
Why This Matters
Lipophilicity differences of this magnitude can drive compound selection when optimizing for blood-brain barrier penetration, membrane partitioning, or reducing promiscuous binding in biochemical assays.
- [1] PubChem. Computed Properties for CID 91809787. XLogP3-AA = 4.7. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem. Computed Properties for CID 71353414 (1-(2,5-Difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine). XLogP3-AA = 3.8. National Center for Biotechnology Information. Accessed April 2026. View Source
